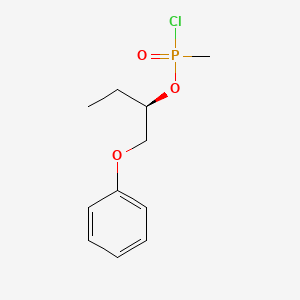
(2R)-1-Phenoxybutan-2-yl methylphosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Phenoxybutan-2-yl methylphosphonochloridate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Phenoxybutan-2-yl methylphosphonochloridate typically involves the reaction of (2R)-1-Phenoxybutan-2-ol with methylphosphonochloridate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Phenoxybutan-2-yl methylphosphonochloridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonates or phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-1-Phenoxybutan-2-yl methylphosphonochloridate has several scientific research applications:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing into its potential use as a precursor for the development of pharmaceuticals, especially those targeting neurological disorders.
Industry: It is utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of (2R)-1-Phenoxybutan-2-yl methylphosphonochloridate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The pathways involved include the inhibition of enzyme activity and subsequent modulation of neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-Phenoxybutan-2-yl methylphosphonate
- (2R)-1-Phenoxybutan-2-yl ethylphosphonochloridate
- (2R)-1-Phenoxybutan-2-yl dimethylphosphonate
Uniqueness
(2R)-1-Phenoxybutan-2-yl methylphosphonochloridate is unique due to its specific structural configuration and the presence of a chloridate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is leveraged in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
361445-25-2 |
|---|---|
Molecular Formula |
C11H16ClO3P |
Molecular Weight |
262.67 g/mol |
IUPAC Name |
[(2R)-2-[chloro(methyl)phosphoryl]oxybutoxy]benzene |
InChI |
InChI=1S/C11H16ClO3P/c1-3-10(15-16(2,12)13)9-14-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-,16?/m1/s1 |
InChI Key |
YEIXDWIEYXZUBR-HQNRFAHOSA-N |
Isomeric SMILES |
CC[C@H](COC1=CC=CC=C1)OP(=O)(C)Cl |
Canonical SMILES |
CCC(COC1=CC=CC=C1)OP(=O)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















